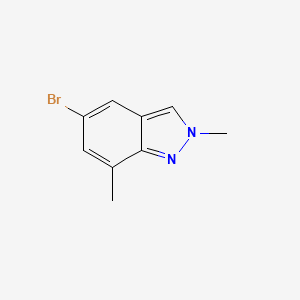

6-Bromo-1,3-dimethyl-1H-indazole

概要

説明

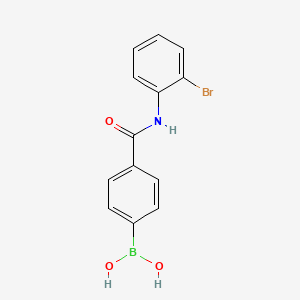

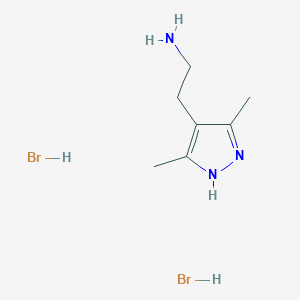

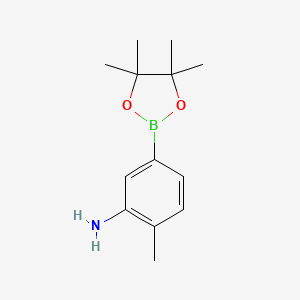

6-Bromo-1,3-dimethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2. It has a molecular weight of 225.09 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of indazoles, including 6-Bromo-1,3-dimethyl-1H-indazole, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

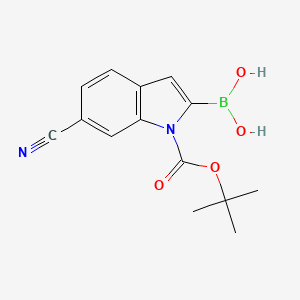

The molecular structure of 6-Bromo-1,3-dimethyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis

6-Bromo-1,3-dimethyl-1H-indazole is a solid at room temperature . It has a molecular weight of 225.09 . The compound should be stored in a sealed container in a dry room .科学的研究の応用

Chemical Synthesis and Molecular Structure

6-Bromo-1,3-dimethyl-1H-indazole and related compounds play a significant role in chemical synthesis. For instance, Lin et al. (2008) developed efficient and scalable chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, identifying them as potent inhibitors of IKK2, an enzyme involved in regulating immune responses and inflammation. This synthesis is notable for its high yield and practicality in preparing these compounds (Lin et al., 2008). Additionally, Hurtado et al. (2009) reported on the synthesis of chromium(III) complexes with terdentate 1H-indazole ligands, showcasing the versatility of indazole derivatives in forming stable, high-yield complexes useful in material science and catalysis (Hurtado et al., 2009).

Biological and Pharmacological Research

Indazole derivatives, including 6-bromo-1,3-dimethyl-1H-indazole, are extensively studied for their biological and pharmacological properties. For example, Mphahlele et al. (2020) synthesized and evaluated a series of 7-carbo-substituted 5-bromo-3-methylindazoles, demonstrating significant inhibition against α-glucosidase activity, highlighting their potential in addressing diabetes and related metabolic disorders (Mphahlele et al., 2020). Another study by Hoang et al. (2020) on the design, synthesis, and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents, identified these compounds as promising candidates for cancer treatment due to their potent anti-proliferative activities (Hoang et al., 2020).

Material Science and Catalysis

In material science and catalysis, indazole derivatives show potential in developing new materials and catalysts. For instance, Yoo et al. (2018) synthesized novel indazole-4,7-dione derivatives as bromodomain inhibitors, which play a crucial role in regulating gene expression in cancer cells, showcasing the applicability of these compounds in medicinal chemistry and drug development (Yoo et al., 2018).

Safety and Hazards

6-Bromo-1,3-dimethyl-1H-indazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . Future research will likely focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

作用機序

Target of Action

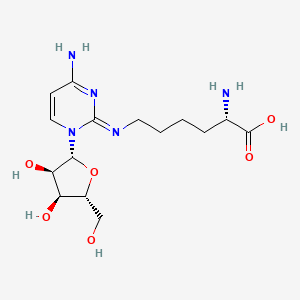

The primary target of 6-Bromo-1,3-dimethyl-1H-indazole is the enzyme indoleamine 2,3-dioxygenase (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine . This compound has been developed as an inhibitor of IDO1, which is being explored for its potential in reactivating anticancer immune responses .

Mode of Action

6-Bromo-1,3-dimethyl-1H-indazole interacts with its target, IDO1, by inhibiting its expression in a concentration-dependent manner . This inhibition disrupts the normal function of IDO1, leading to changes in the metabolic pathway of tryptophan .

Biochemical Pathways

The inhibition of IDO1 by 6-Bromo-1,3-dimethyl-1H-indazole affects the tryptophan-kynurenine pathway . This pathway is involved in various biological processes, including immune response and neurodegenerative diseases. By inhibiting IDO1, this compound can potentially alter these processes .

Result of Action

The inhibition of IDO1 by 6-Bromo-1,3-dimethyl-1H-indazole can lead to various molecular and cellular effects. For instance, it has been shown to induce apoptosis and selectively activate the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells . This suggests that this compound could have potential anticancer properties .

特性

IUPAC Name |

6-bromo-1,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDYCDWCUXKYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,3-dimethyl-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)

![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)